3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-7-thiol
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Overview
Description
3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-7-thiol is a heterocyclic compound that belongs to the class of triazolopyridines This compound is characterized by a fused ring system consisting of a triazole ring and a pyridine ring The presence of a thiol group at the 7th position of the pyridine ring adds to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-7-thiol typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3-methylpyridine-2-thiol with hydrazine derivatives to form the triazole ring. The reaction is usually carried out in the presence of a catalyst such as acetic acid or sulfuric acid, and the reaction mixture is heated to facilitate cyclization .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-7-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.
Substitution: The triazole and pyridine rings can undergo substitution reactions with electrophiles or nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Amines, reduced triazole derivatives.
Substitution: Alkylated, acylated, or sulfonylated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored for its potential as an anticancer agent and enzyme inhibitor.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 3
Properties
Molecular Formula |
C7H7N3S |
---|---|
Molecular Weight |
165.22 g/mol |
IUPAC Name |
3-methyl-1H-[1,2,4]triazolo[4,3-a]pyridine-7-thione |
InChI |
InChI=1S/C7H7N3S/c1-5-8-9-7-4-6(11)2-3-10(5)7/h2-4,9H,1H3 |
InChI Key |
JAYWJSBQKAZVBE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NNC2=CC(=S)C=CN12 |
Origin of Product |
United States |
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